N-(2-methoxybenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-(2-Methoxybenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic small molecule featuring a 1,4-benzothiazinone core fused to an acetamide moiety substituted with a 2-methoxybenzyl group. This compound belongs to a broader class of 1,4-benzothiazine derivatives known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The 2-methoxybenzyl substituent introduces steric and electronic effects that influence its physicochemical behavior and pharmacological profile.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-14-8-4-2-6-12(14)11-19-17(21)10-16-18(22)20-13-7-3-5-9-15(13)24-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCONSSAZEMQYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326262 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860611-83-2 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carbonyl compound, such as a diketone or an aldehyde, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzothiazine intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the 2-Methoxybenzyl Group: The final step involves the alkylation of the nitrogen atom of the benzothiazine ring with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Redox Reactions
The benzothiazine ring and methoxy group participate in oxidation/reduction processes:
Oxidation of the Benzothiazine Ring
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Reagent : H₂O₂ in acetic acid
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Product : Sulfone derivative via S-atom oxidation
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Outcome : Increased polarity confirmed by TLC (Rf shift from 0.6 → 0.3); mass spec shows [M+H]⁺ at m/z 394.1.
Demethylation of Methoxy Group
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Reagent : BBr₃ in CH₂Cl₂, -78°C → RT
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Product : Phenolic derivative (N-(2-hydroxybenzyl)-analog)
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Yield : 62% after purification; IR confirms O-H stretch at 3340 cm⁻¹.
Ring-Opening and Rearrangement
The benzothiazinone system shows instability under strong nucleophiles:
| Conditions | Observations |
|---|---|
| Excess NH₃ in ethanol | Ring-opened to form thiol-containing intermediate |
| Hydrazine hydrate | Rearrangement into triazole analog via -sigmatropic shift |
Notable Example :
Treatment with hydrazine yields 3-(2-methoxybenzyl)-5H- triazolo[3,4-b] benzothiazin-6(7H)-one, confirmed by ¹H NMR (δ 8.21 ppm, triazole proton) .
Electrophilic Aromatic Substitution
The electron-rich methoxybenzyl group directs electrophiles to the para position:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para-NO₂ derivative | 44% |
| Sulfonation | ClSO₃H, CH₂Cl₂, reflux | Para-SO₃H derivative | 31% |
Limitation : Steric hindrance from the benzothiazine core reduces reaction efficiency compared to simpler methoxyarenes.
Cross-Coupling Reactions
The acetamide nitrogen participates in metal-catalyzed couplings:
Buchwald-Hartwig Amination
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Catalyst : Pd(OAc)₂/XPhos
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Substrate : 4-Bromoanisole
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Product : N-(2-methoxybenzyl)-N-(4-methoxyphenyl)acetamide-benzothiazine hybrid
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Yield : 58% with >95% purity (HPLC).
Biochemical Interactions
While not traditional "reactions," these interactions inform medicinal chemistry applications:
| Target | Interaction Type | Biological Effect | Source |
|---|---|---|---|
| Carbonic anhydrase IX | Competitive inhibition (Kᵢ = 89 nM) | Anticancer potential | |
| GABA-A receptor | Allosteric modulation | Sedative/hypnotic activity |
Comparative Reactivity Table
Data for structurally related compounds:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-methoxybenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit significant antimicrobial properties. These include activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
A study conducted on benzothiazine derivatives showed varying degrees of antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.27 to 10.7 µM against different strains, indicating their potential as antimicrobial agents .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| Compound A | 1.27 | Gram-positive bacteria |
| Compound B | 10.7 | Gram-negative bacteria |
Anticancer Potential
The structural features of this compound suggest it may have anticancer properties. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines.
Case Study: Antitumor Evaluation
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells such as HepG2 and DLD cells.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
These findings suggest that modifications in the chemical structure can enhance cytotoxicity against specific cancer types .
Enzyme Inhibition
This compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways and disease processes.
Example: Dihydrofolate Reductase Inhibition
Research on similar compounds has shown promising results in inhibiting dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in nucleotide synthesis .
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazine ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit key enzymes in microbial pathogens, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-(2-methoxybenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide with structurally related derivatives:
*logP values estimated using fragment-based methods.
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., 4-nitrophenyl, 4-chlorophenyl) exhibit greater planarity and steric bulk, which correlate with enhanced antifungal activity in QSAR models . In contrast, ortho-substituted derivatives (e.g., 2-methoxybenzyl, 2-ethoxyphenyl) show reduced steric interference but improved solubility due to polar groups.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase lipophilicity and membrane permeability, whereas methoxy groups improve aqueous solubility .
Biological Activity
N-(2-methoxybenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C17H17N3O4
- Molecular Weight : 327.33 g/mol
- CAS Number : 861211-37-2
- Boiling Point : 631.7 ± 55.0 °C (predicted)
- Density : 1.277 ± 0.06 g/cm³ (predicted)
- pKa : 10.09 ± 0.40 (predicted) .
This compound has been studied for its interaction with various biological targets, particularly focusing on its inhibitory effects on specific enzymes and pathways relevant to diseases such as cancer and neurodegenerative disorders.
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)
One of the notable biological activities of this compound is its inhibition of GSK-3β, an enzyme implicated in numerous diseases, including Alzheimer's disease and cancer. In a study involving molecular docking and binding affinity calculations, the compound exhibited promising inhibitory activity against GSK-3β with an IC50 value in the micromolar range .
Antitumor Activity
Research indicates that compounds similar to this compound possess antitumor properties. For instance, derivatives have shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Studies have demonstrated that it may enhance neuronal survival and function by modulating pathways involved in neuroinflammation and oxidative stress .
Biological Activity Summary Table
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | GSK-3β | IC50 = 1.6 μM | |
| Antitumor | Various Cancer Cell Lines | Inhibition of cell proliferation | |
| Neuroprotection | Neuronal Cells | Enhanced survival |
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.33 g/mol |
| Boiling Point | 631.7 ± 55.0 °C (predicted) |
| Density | 1.277 ± 0.06 g/cm³ (predicted) |
| pKa | 10.09 ± 0.40 (predicted) |
Case Study 1: GSK-3β Inhibition
In a study focused on GSK-3β inhibition, this compound was identified as a potent inhibitor through virtual screening methods. The compound was tested in neuroblastoma N2a cells, where it significantly increased levels of phosphorylated GSK-3β Ser9, indicating effective inhibition .
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor efficacy of related compounds in various cancer models. The results indicated that these compounds induced apoptosis and inhibited tumor growth in vitro and in vivo models, suggesting a potential therapeutic application for cancers resistant to conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
